molecular formula C14H20O B14276815 6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 160809-14-3

6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B14276815
CAS No.: 160809-14-3
M. Wt: 204.31 g/mol
InChI Key: LFJCYSIWRGCOLO-UHFFFAOYSA-N
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Description

6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound belonging to the class of tetralins It is characterized by a butyl group attached to the 6th position of a tetrahydronaphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 6-butyl-2-naphthol using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides.

Major Products Formed

    Oxidation: Ketones or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of the butyl group at the 6th position, which imparts distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

160809-14-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

6-butyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C14H20O/c1-2-3-4-11-5-6-13-10-14(15)8-7-12(13)9-11/h7-8,10-11,15H,2-6,9H2,1H3

InChI Key

LFJCYSIWRGCOLO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC2=C(C1)C=CC(=C2)O

Origin of Product

United States

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